molecular formula C14H12N2O4 B14376459 N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide CAS No. 89811-27-8

N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide

Cat. No.: B14376459
CAS No.: 89811-27-8
M. Wt: 272.26 g/mol
InChI Key: WLGOLTAXKGWYJV-UHFFFAOYSA-N
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Description

N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the benzyl and prop-2-enamide groups. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the desired compound through a series of steps including condensation and amination reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other biologically active compounds.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in treating infections and as an antitumor agent.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide involves the inhibition of key enzymes in bacterial cells. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and inhibit protein synthesis. This compound has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Used primarily for urinary tract infections.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Nitrofurazone: Used for topical infections.

Uniqueness

N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is unique due to its specific structure, which combines the nitrofuran moiety with a benzyl and prop-2-enamide group. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

89811-27-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide

InChI

InChI=1S/C14H12N2O4/c17-13(15-10-11-4-2-1-3-5-11)8-6-12-7-9-14(20-12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

WLGOLTAXKGWYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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